4-Hydroxy-6-methyl-1-benzofuran-3(2H)-one
Overview
Description
4-Hydroxy-6-methyl-1-benzofuran-3(2H)-one is an organic compound belonging to the benzofuran family Benzofurans are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-6-methyl-1-benzofuran-3(2H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a suitable phenol derivative, cyclization can be induced using a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
Industrial Production Methods
In an industrial setting, the production of this compound might involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-6-methyl-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a dihydrobenzofuran derivative.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used.
Major Products Formed
Oxidation: Formation of 4-oxo-6-methyl-1-benzofuran-3(2H)-one.
Reduction: Formation of 4-hydroxy-6-methyl-1,2-dihydrobenzofuran.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the synthesis of dyes, fragrances, or other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxy-6-methyl-1-benzofuran-3(2H)-one depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The hydroxyl group can form hydrogen bonds, while the aromatic ring can participate in π-π interactions, influencing its binding to molecular targets.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-1-benzofuran-3(2H)-one: Lacks the methyl group at the 6th position.
6-Methyl-1-benzofuran-3(2H)-one: Lacks the hydroxyl group at the 4th position.
4-Hydroxy-6-methyl-2-benzofuran-3(2H)-one: Has a different substitution pattern.
Uniqueness
4-Hydroxy-6-methyl-1-benzofuran-3(2H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both hydroxyl and methyl groups can enhance its solubility and interaction with biological targets.
Properties
IUPAC Name |
4-hydroxy-6-methyl-1-benzofuran-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c1-5-2-6(10)9-7(11)4-12-8(9)3-5/h2-3,10H,4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTYUPHFRCASKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=O)COC2=C1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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